2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate
Overview
Description
2,2,2-Trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate is a synthetic compound with the molecular formula C11H15F3N2O2S and a molecular weight of 296.31 g/mol . This compound is primarily used in research and development settings, particularly within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step process involving the reaction of 2,2,2-trifluoroethanol with a suitable carbamate precursor. The reaction typically requires the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial-scale production of this compound may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamates.
Scientific Research Applications
2,2,2-Trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2,2,2-Trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate can be compared with similar compounds:
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-thiophen-2-ylethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2S/c1-16(2)8(9-4-3-5-19-9)6-15-10(17)18-7-11(12,13)14/h3-5,8H,6-7H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKNLRWUWVTTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)OCC(F)(F)F)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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